molecular formula C14H13ClFN3O2S B2819804 N4-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-N2-ETHYL-1,3-THIAZOLE-2,4-DICARBOXAMIDE CAS No. 1251593-51-7

N4-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-N2-ETHYL-1,3-THIAZOLE-2,4-DICARBOXAMIDE

Cat. No.: B2819804
CAS No.: 1251593-51-7
M. Wt: 341.79
InChI Key: OWTIOSPNCIUPHG-UHFFFAOYSA-N
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Description

N4-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-N2-ETHYL-1,3-THIAZOLE-2,4-DICARBOXAMIDE is a synthetic organic compound that belongs to the thiazole family Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-N2-ETHYL-1,3-THIAZOLE-2,4-DICARBOXAMIDE typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are generally mild, and the process is efficient, yielding the desired thiazole derivative.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green solvents and catalysts can also be incorporated to make the process more environmentally friendly. The isolation and purification of the compound are typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N4-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-N2-ETHYL-1,3-THIAZOLE-2,4-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

N4-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-N2-ETHYL-1,3-THIAZOLE-2,4-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-N2-ETHYL-1,3-THIAZOLE-2,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The presence of the chloro and fluoro groups enhances its binding affinity and specificity. The thiazole ring can interact with various biological pathways, making it a versatile compound for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-N2-ETHYL-1,3-THIAZOLE-2,4-DICARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the thiazole ring with the 3-chloro-4-fluorobenzyl and ethyl groups makes it a promising candidate for further research and development in various fields.

Properties

IUPAC Name

4-N-[(3-chloro-4-fluorophenyl)methyl]-2-N-ethyl-1,3-thiazole-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O2S/c1-2-17-13(21)14-19-11(7-22-14)12(20)18-6-8-3-4-10(16)9(15)5-8/h3-5,7H,2,6H2,1H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTIOSPNCIUPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC(=CS1)C(=O)NCC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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